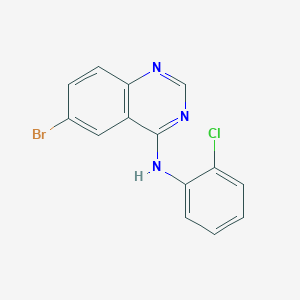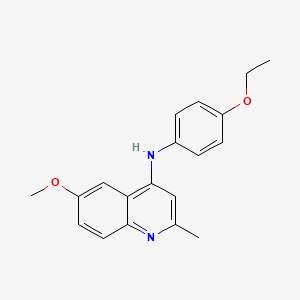![molecular formula C23H29NO2 B5557775 4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various synthetic strategies to build up the desired molecular framework. While the specific synthesis of "4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol" is not directly detailed in the provided literature, related studies offer insights into similar synthetic methodologies. For example, research by Özdemir et al. (2015) details a novel one-pot synthesis of a heterocyclic compound through a combination of experimental and theoretical investigations, highlighting the importance of precise reaction conditions and the utilization of specific functional group transformations (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within a molecule and its implications on reactivity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed to elucidate molecular structures. For instance, the work of Moser et al. (2005) on the X-ray crystal structure determination of a complex methylated compound provides a basis for understanding the structural aspects of similarly complex molecules (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of "4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol" can be inferred from studies on similar compounds. Chemical reactions involving ring-closing metathesis, radical cyclization, and the functionalization of specific moieties are relevant. For example, Clive and Cheng (2001) describe a method for producing bicyclic compounds through tandem ring-closing metathesis and radical cyclization, which could be applicable to the synthesis and functional modification of the compound (Clive & Cheng, 2001).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its application in practical settings. These properties are often determined through experimental measurements and can be influenced by the molecular structure of the compound. The research on similar compounds, such as the synthesis and characterization studies by Mahata et al. (2003), provides insights into the methodologies for analyzing the physical properties of complex organic molecules (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Wissenschaftliche Forschungsanwendungen
1. Exposure to Volatile Organic Carcinogens
Research indicates significant exposure to volatile organic carcinogens, including compounds related to tobacco smoke, and their association with lung cancer development in smokers. Studies have quantified urinary metabolites of various carcinogens and toxicants, emphasizing the importance of understanding the metabolism and effects of chemical compounds on human health (Yuan et al., 2012).
2. Metabolism of Synthetic Compounds
The disposition and metabolism of synthetic compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, have been studied in humans. These studies include the analysis of blood, urine, and feces to understand how chemical compounds are processed by the body, which could relate to the metabolism of other complex chemicals (Renzulli et al., 2011).
3. Environmental Exposure to Chemicals
Investigations into the environmental exposure to non-persistent industrial chemicals among different population segments, including preschool children, highlight the widespread presence and potential effects of industrial chemicals. Such studies underscore the necessity of monitoring and understanding exposure to a wide range of chemical compounds for public health (Frederiksen et al., 2014).
4. Chemical Sensitivity and Detection
Research into the sensitivity of human sensory systems to airborne chemicals, including carboxylic acids and coffee aroma compounds, reveals how chemical structure and odor character influence detection thresholds. This area of study is crucial for assessing the impact of chemical exposures and understanding human sensitivity to various chemical compounds (Miyazawa et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-23(2,26)13-11-19-9-6-10-21(16-19)22(25)24-14-12-20(17-24)15-18-7-4-3-5-8-18/h3-10,16,20,26H,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKTWQZCDKBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(3-Benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)
![4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)



![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)